Pinacolyl methylphosphonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

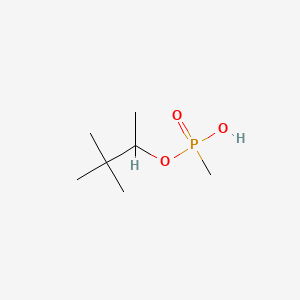

3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLALDUPQYCGKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977189 | |

| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-52-4 | |

| Record name | Pinacolyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 616-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PMPA: A Definitive Biomarker for Soman Nerve Agent Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of chemical warfare agents necessitates robust and reliable methods for verifying exposure and understanding the subsequent toxicological effects. Soman (B1219632) (GD), a highly potent organophosphorus nerve agent, poses a significant risk due to its rapid and irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis and severe neurotoxicity. Pinacolyl methylphosphonic acid (PMPA) is a primary and stable hydrolysis product of Soman, both in the environment and within biological systems. Its detection in biological matrices serves as an unambiguous biomarker of Soman exposure. This technical guide provides a comprehensive overview of PMPA as a biomarker, detailing its formation, analytical detection methodologies, and the toxicological pathways associated with Soman exposure. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the study of nerve agent toxicology and the development of medical countermeasures.

Introduction to Soman and the Formation of PMPA

Soman (O-pinacolyl methylphosphonofluoridate) is a G-series nerve agent that exerts its toxicity by covalently binding to the serine hydroxyl group in the active site of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and a subsequent life-threatening cholinergic crisis.

Upon entering the body, Soman is metabolized through hydrolysis of the P-F bond. This process can occur spontaneously or be catalyzed by A-esterases, such as paraoxonase.[3] The hydrolysis of Soman yields this compound (PMPA) and hydrogen fluoride. PMPA is a stable, non-volatile acid that is less toxic than Soman but serves as a persistent and specific indicator of exposure. The formation of PMPA is a critical event for biomarker analysis as it provides a longer window of detection compared to the parent agent, which is rapidly cleared from the body.[3][4]

PMPA as a Biomarker of Soman Exposure

The ideal biomarker for chemical exposure should be specific to the agent, detectable at low concentrations, and persist in biological samples for a sufficient duration to allow for sample collection and analysis. PMPA meets these criteria, making it a reliable biomarker for retrospective verification of Soman exposure. It can be detected in various biological matrices, including blood (plasma, serum, and whole blood) and urine.[5][6] The detection of PMPA provides definitive evidence of exposure to Soman, as it is not naturally present in the body.[3]

Toxicokinetics and Distribution of PMPA

Following Soman exposure, PMPA is distributed throughout the body and is primarily excreted in the urine.[7][8] The time course of PMPA detection is a critical factor in post-exposure analysis. While the parent Soman agent is cleared rapidly, PMPA can be detected in urine for several days to weeks, depending on the dose and route of exposure.

Table 1: Quantitative Analysis of PMPA in Zebrafish Tissues Following Soman Exposure

| Tissue | Soman Exposure Concentration (µg/L) | PMPA Concentration (ng/g) |

| Whole Zebrafish | 0.1 | 1.21 |

| Muscle | 0.1 | 1.03 |

| Liver | 0.1 | 3.98 |

| Gonad | 0.1 | 2.50 |

| Intestine | 0.1 | 5.69 |

| Brain | 0.1 | 2.41 |

| Whole Zebrafish | 0.5 | 12.52 |

| Data from a study on the bioaccumulation of PMPA in zebrafish after 1 week of exposure to Soman in a water environment.[1] |

Experimental Protocols for PMPA Detection

The accurate quantification of PMPA in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.

Sample Collection and Processing

Proper sample collection and handling are crucial for accurate biomarker analysis.

-

Blood: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).[9][10][11][12] Samples should be centrifuged to separate plasma or serum from blood cells and stored frozen (-20°C or -80°C) until analysis.

-

Urine: Urine samples should be collected in sterile containers and stored frozen.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of PMPA requires a derivatization step to increase its volatility.

Sample Preparation and Derivatization:

-

Solid-Phase Extraction (SPE): Acidify the urine or plasma sample and apply it to an anion exchange SPE cartridge. Wash the cartridge with a non-polar solvent to remove interferences, and then elute PMPA with a basic solution.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Derivatization: Add N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl) to the dried residue.[13] Heat the mixture to form the volatile TBDMS derivative of PMPA.[13]

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/minute, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PMPA-TBDMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for PMPA analysis without the need for derivatization.

Sample Preparation:

-

Protein Precipitation: For blood samples, precipitate proteins by adding a threefold volume of acetonitrile (B52724). Centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE): The supernatant can be further cleaned up using a mixed-mode or anion exchange SPE cartridge.

-

Dilution: For urine samples, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase before injection.

LC-MS/MS Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for PMPA.

Table 2: MRM Transitions for PMPA Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 181.1 | 97.0 | 15 |

| 181.1 | 79.0 | 25 |

Signaling Pathways and Toxicological Mechanisms

Soman's primary mechanism of toxicity is the irreversible inhibition of AChE. The resulting accumulation of acetylcholine leads to a cascade of downstream signaling events that contribute to neurotoxicity.

Cholinergic Signaling Disruption

The overstimulation of muscarinic and nicotinic acetylcholine receptors disrupts normal cholinergic neurotransmission, leading to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations, paralysis, and seizures.[7]

Caption: Soman-induced inhibition of AChE and subsequent cholinergic crisis.

Calcium Dysregulation and Excitotoxicity

Prolonged seizure activity induced by Soman leads to excessive glutamate (B1630785) release and activation of NMDA receptors, resulting in a massive influx of calcium into neurons.[14][15] This calcium overload triggers a number of downstream pathological cascades, including the activation of proteases and lipases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death.[14][15]

Caption: Calcium dysregulation and excitotoxicity pathway in Soman neurotoxicity.

Metabolic Dysregulation

Recent proteomic studies have revealed that Soman exposure leads to significant dysregulation of key metabolic pathways in the brain, including carbohydrate, amino acid (e.g., tryptophan and glutamate), and lipid metabolism.[14][15] This metabolic disruption impairs energy production and contributes to the overall neurotoxic effects of Soman.

Experimental and Analytical Workflow

A robust workflow is essential for the reliable analysis of PMPA as a biomarker of Soman exposure.

References

- 1. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soman in chemical attacks | Research Starters | EBSCO Research [ebsco.com]

- 3. Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Multiple Blood Matrices for Assessment of Human Exposure to Nerve Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Biological markers of exposure to organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Soman levels in kidney and urine following administration to rat, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. abbevillegeneral.com [abbevillegeneral.com]

- 11. media.path.org [media.path.org]

- 12. phenxtoolkit.org [phenxtoolkit.org]

- 13. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Proteomics Reveals Mechanisms of Metabolic Dysregulation in Soman Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolysis and Degradation of Soman: A Technical Guide to the Formation of Pinacolyl Methylphosphonic Acid (PMPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and degradation pathway of the nerve agent Soman (B1219632) (O-Pinacolyl methylphosphonofluoridate) to its primary, less toxic degradation product, Pinacolyl Methylphosphonic Acid (PMPA). The document details the chemical and enzymatic mechanisms of this transformation, presents quantitative data on reaction kinetics, and outlines key experimental protocols for its study.

Introduction

Soman is a highly toxic organophosphorus nerve agent that exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). Detoxification of Soman, both in the environment and in biological systems, primarily occurs through the hydrolysis of its P-F bond. This process leads to the formation of PMPA, a compound with significantly lower toxicity. Understanding the kinetics and pathways of this degradation is crucial for the development of effective decontamination strategies and medical countermeasures.

Chemical Hydrolysis of Soman

The chemical hydrolysis of Soman is a critical pathway for its natural degradation. The rate of this reaction is significantly influenced by pH and temperature.

Mechanism of Chemical Hydrolysis

The hydrolysis of Soman proceeds via a nucleophilic substitution reaction at the phosphorus center. A water molecule or a hydroxide (B78521) ion attacks the electrophilic phosphorus atom, leading to the cleavage of the P-F bond and the formation of PMPA and hydrofluoric acid. Under acidic conditions, the reaction can also lead to the formation of hydrofluoric acid.[1]

Quantitative Data on Chemical Hydrolysis

The rate of Soman hydrolysis is highly dependent on the pH of the environment. Generally, hydrolysis is faster at higher pH values.[2]

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |

| 0.90 | 20 | - | 0.202 min⁻¹ | [3] |

| 0.90-2.80 | 25 | - | kobs = 0.17 x 10⁻⁰.⁸²ˣᵖᴴ | [3] |

| 4-6 | - | Minimum hydrolysis rate | - | [4] |

| 6.65 | 20 | ~45 hours | - | [2][5] |

| 8.0 | 25 | 82.5 s (in NaClO solution) | 8.4 x 10⁻³ s⁻¹ (in NaClO solution) | [6][7] |

| 9 | 25 | - | Varies with surfactant concentration | [8] |

Note: The presence of other ions, such as hypochlorite, can significantly catalyze the hydrolysis of Soman.[6][7] An increase in temperature also accelerates the rate of hydrolysis. For every 10°C increase, the observed rate constant (kobs) of Soman hydrolysis in HCl aqueous solution improves by approximately 2.5 times.[3]

Enzymatic Hydrolysis of Soman

In biological systems, the hydrolysis of Soman is primarily mediated by a class of enzymes known as A-esterases or phosphotriesterases. These enzymes play a crucial role in the detoxification of organophosphorus compounds.

Key Enzymes in Soman Hydrolysis

Several enzymes have been identified to hydrolyze Soman to PMPA, including:

-

Paraoxonase 1 (PON1): A high-density lipoprotein-associated enzyme found in the liver and plasma that can hydrolyze a broad range of organophosphates.[9][10][11]

-

Diisopropylfluorophosphatase (DFPase): Also known as somanase, this enzyme demonstrates significant activity against G-type nerve agents.

-

Carboxylesterases (CEs): These enzymes can bind to Soman, and some forms can hydrolyze it, contributing to its detoxification.[12][13]

Mechanism of Enzymatic Hydrolysis

The enzymatic hydrolysis of Soman follows a mechanism similar to chemical hydrolysis, with the enzyme's active site facilitating the nucleophilic attack on the phosphorus atom. For instance, PON1, a calcium-dependent enzyme, utilizes a catalytic dyad to hydrolyze the P-F bond.

Quantitative Data on Enzymatic Hydrolysis

The efficiency of enzymatic hydrolysis can be described by the Michaelis-Menten kinetic parameters, Km and kcat.

| Enzyme | Soman Stereoisomer | kcat/Km (M⁻¹min⁻¹) | Km (µM) | kcat (min⁻¹) | Reference |

| Human Paraoxonase 1 (HuPON1) | C+P+ | 4130 | - | - | [14] |

| Human Paraoxonase 1 (HuPON1) | C-P+ | - | - | - | [14] |

| Human Paraoxonase 1 (HuPON1) | C+P- | - | - | - | [14] |

| Human Paraoxonase 1 (HuPON1) | C-P- | 625 | - | - | [14] |

| Recombinant hCE1 (V146H/L363E mutant) | Racemic Soman | - | - | 10 x 10⁻⁴ (k₃) | [1] |

Note: The catalytic efficiency of enzymes can vary significantly depending on the stereoisomer of Soman.[14][15] The P(-) isomers of Soman are generally more toxic.[14]

Experimental Protocols

The study of Soman hydrolysis and the quantification of PMPA require specialized analytical techniques due to the high toxicity of Soman.

Gas Chromatography-Mass Spectrometry (GC-MS) for PMPA Quantification

GC-MS is a widely used and highly sensitive method for the detection and quantification of Soman and its degradation products.[16][17]

Sample Preparation (for water samples): [4][5][18][19]

-

Acidify the water sample to pH < 2 with concentrated HCl to stabilize the analytes.

-

Add a surrogate standard (e.g., deuterated PMPA) to the sample.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

-

For PMPA, which is non-volatile, a derivatization step is necessary to convert it into a volatile compound suitable for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Concentrate the extract under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions: [16][20]

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Soman Hydrolysis

NMR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis reaction, allowing for the simultaneous observation of the disappearance of Soman and the appearance of PMPA.[21][22][23]

Sample Preparation:

-

Prepare a solution of Soman in a suitable deuterated solvent (e.g., D₂O) buffered to the desired pH.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra at regular time intervals to monitor the reaction progress.

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Probe: 5 mm broadband observe probe.

-

Nuclei to Observe: ³¹P and ¹⁹F are particularly useful for monitoring the P-F bond cleavage. ¹H NMR can also be used to track changes in the pinacolyl group.

-

Acquisition Parameters:

-

³¹P NMR: Pulse angle (e.g., 30°), relaxation delay (e.g., 2 s), number of scans (e.g., 128).

-

¹⁹F NMR: Pulse angle (e.g., 30°), relaxation delay (e.g., 2 s), number of scans (e.g., 64).

-

-

Data Processing: Apply Fourier transformation and baseline correction to the acquired FIDs. Integrate the signals corresponding to Soman and PMPA to determine their relative concentrations over time.

Visualizing the Degradation Pathway and Experimental Workflows

Soman Hydrolysis Pathway

Caption: The hydrolysis of Soman yields PMPA and hydrofluoric acid.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantification of PMPA in water samples using GC-MS.

Experimental Workflow for NMR Reaction Monitoring

Caption: Workflow for monitoring Soman hydrolysis in real-time using NMR spectroscopy.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. nrt.org [nrt.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Protective efficacy of catalytic bioscavenger, paraoxonase 1 against sarin and soman exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recombinant paraoxonase 1 protects against sarin and soman toxicity following microinstillation inhalation exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of carboxylesterase in protection against soman toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal Structures of Human Carboxylesterase 1 in Covalent Complexes with the Chemical Warfare Agents Soman and Tabun - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minsky DTIC [dtic.minsky.ai]

- 15. Stereoselective hydrolysis of soman in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. memphis.edu [memphis.edu]

- 18. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction [mdpi.com]

- 19. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tamukairmonitoringgroup.pbworks.com [tamukairmonitoringgroup.pbworks.com]

- 21. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Persistence of Pinacolyl Methylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacolyl methylphosphonic acid (PMPA) is the primary and most stable hydrolysis degradation product of the G-series nerve agent Soman (B1219632) (GD). Its presence in the environment serves as a key indicator of prior Soman contamination. Understanding the environmental fate and persistence of PMPA is critical for assessing the long-term environmental risks associated with Soman exposure and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the available data on the environmental behavior of PMPA, including its degradation pathways, persistence in various environmental compartments, and mobility. The guide also details relevant experimental protocols for assessing these parameters and presents signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

This compound (PMPA), with the chemical formula C₇H₁₇O₃P, is an organophosphorus compound. It is formed through the rapid hydrolysis of the highly toxic nerve agent Soman.[1] While significantly less toxic than its parent compound, PMPA's persistence and potential for bioaccumulation raise environmental concerns.[2][3] This guide synthesizes the current scientific understanding of PMPA's environmental fate, providing a technical resource for researchers and professionals in environmental science and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of PMPA is presented in Table 1. These properties influence its behavior and transport in the environment.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇O₃P | [4] |

| Molecular Weight | 180.18 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.032 g/mL at 25 °C | [1] |

| Boiling Point | 96-106 °C at 8 mmHg | [1] |

| Water Solubility | Data not readily available, but expected to be soluble as an organic acid. | |

| Vapor Pressure | Data not readily available. | |

| Octanol-Water Partition Coefficient (Kow) | Data not readily available. |

Environmental Fate and Persistence

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes and its tendency to partition between different environmental compartments.

Degradation Pathways

The primary degradation pathway for Soman in the environment is hydrolysis, leading to the formation of PMPA.[1] Further degradation of PMPA is a much slower process and ultimately yields methylphosphonic acid (MPA).[5] Both abiotic and biotic processes contribute to the breakdown of PMPA.

Abiotic Degradation:

-

Hydrolysis: While PMPA is formed through hydrolysis, its own hydrolysis to MPA is a slow process. The rate of hydrolysis is influenced by pH and temperature.[6] Specific hydrolysis rate constants for PMPA under various environmental conditions are not well-documented in publicly available literature.

-

Photodegradation: Organophosphorus compounds can undergo photodegradation in the presence of sunlight.[7] However, specific studies detailing the photodegradation rate and quantum yield of PMPA in aqueous environments or on soil surfaces are lacking.

Biotic Degradation:

-

Microorganisms play a crucial role in the degradation of many organophosphorus compounds, often utilizing them as a source of phosphorus or carbon.[8][9] While some microorganisms can degrade a wide range of organophosphonates, PMPA is considered to be relatively resistant to rapid biodegradation.[1] The ultimate degradation product, MPA, is more susceptible to microbial breakdown.[1] The specific microbial pathways and enzymes involved in the degradation of PMPA have not been fully elucidated.

The overall degradation pathway of Soman to MPA is depicted in the following diagram:

Persistence in Environmental Compartments

Quantitative data on the persistence of PMPA in various environmental compartments is scarce.

-

Water: The half-life of PMPA in aqueous environments is not well-established but is expected to be significantly longer than that of its parent compound, Soman. The persistence will be influenced by factors such as pH, temperature, and microbial activity.

-

Soil: The persistence of PMPA in soil is a critical parameter for assessing long-term contamination. The half-life in soil is expected to vary depending on soil type, organic matter content, pH, moisture, and microbial populations.[10] No specific soil half-life values for PMPA were found in the reviewed literature.

-

Air: Due to its low volatility, PMPA is not expected to be a significant atmospheric contaminant.

Mobility and Transport

The mobility of PMPA in the environment, particularly in soil and water, determines its potential to spread from the initial point of contamination.

Soil Sorption and Mobility

The mobility of a chemical in soil is largely governed by its sorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to predict this behavior.[11][12]

-

Sorption Coefficients (Kd and Koc): Specific experimentally determined Kd and Koc values for PMPA are not available in the literature. As an organophosphorus acid, its sorption is expected to be influenced by soil pH, clay content, and the presence of metal oxides.[13] At typical environmental pH values, PMPA will exist as an anion, which may limit its sorption to negatively charged soil colloids but could lead to sorption on positively charged sites on minerals like iron and aluminum oxides.

A general workflow for determining soil sorption coefficients is presented below:

Leaching Potential

The potential for PMPA to leach through the soil profile and contaminate groundwater is a significant concern. This is influenced by its persistence and sorption characteristics. Given the lack of specific Koc data, a definitive assessment of its leaching potential cannot be made. However, its expected anionic nature at neutral pH could lead to increased mobility in some soil types.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are available for determining the environmental fate and persistence of chemicals. While specific studies on PMPA using these protocols are not readily found, the methodologies are directly applicable.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate of aerobic and anaerobic degradation of a chemical in soil and to identify its degradation products.[2][14][15][16]

Methodology Overview:

-

Soil Selection: Use of at least three different soil types with varying properties (e.g., organic carbon content, pH, texture).

-

Test Substance Application: Application of radiolabeled (e.g., ¹⁴C) PMPA to the soil samples at a concentration relevant to expected environmental concentrations.

-

Incubation: Incubation of the treated soil samples in the dark at a constant temperature (e.g., 20 °C) and moisture content. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, an inert atmosphere (e.g., nitrogen) is maintained after an initial aerobic phase to reduce the redox potential.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of PMPA over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the half-life (DT₅₀).

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[17][18][19][20][21]

Methodology Overview:

-

Soil and Solution Preparation: A series of soil samples with known properties are used. A stock solution of PMPA in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.

-

Equilibration: Soil samples are mixed with the PMPA solution at different soil-to-solution ratios and agitated for a predetermined equilibration time (typically 24 hours).

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of PMPA in the aqueous phase is determined using a suitable analytical method (e.g., LC-MS/MS). The amount of PMPA sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Calculation: The Kd is calculated as the ratio of the concentration of PMPA in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Analytical Methods for PMPA in Environmental Samples

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of PMPA in environmental matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the determination of PMPA in water and soil samples.[22][23] The method involves extraction of PMPA from the sample, followed by separation on an LC column and detection by a mass spectrometer. The limits of detection for PMPA have been reported to be as low as 0.01 ng/mL in tap water and 1.0 ng/g in soil.[22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for PMPA analysis, but it typically requires a derivatization step to increase the volatility of the analyte.[24]

A general workflow for the analysis of PMPA in environmental samples is shown below:

Ecotoxicological Effects and Bioaccumulation

While PMPA is significantly less acutely toxic than Soman, it is not without biological effects. Studies have shown that PMPA can have chronic toxic effects on aquatic organisms.[3] For instance, exposure of zebrafish to PMPA has been shown to cause tissue injury.[3] Furthermore, PMPA has been demonstrated to bioaccumulate in zebrafish, particularly in the liver and intestinal tissues.[2][3] This bioaccumulation potential highlights the long-term environmental risk that PMPA may pose, even at low environmental concentrations.

Conclusion and Future Research Directions

This compound is a persistent degradation product of the nerve agent Soman. While its acute toxicity is low, its stability and potential for bioaccumulation warrant a thorough understanding of its environmental fate. This technical guide has summarized the currently available information, highlighting significant data gaps.

Future research should focus on:

-

Quantitative Persistence Studies: Conducting comprehensive studies following standardized guidelines (e.g., OECD 307) to determine the half-life of PMPA in a variety of soil types and aquatic environments under different conditions.

-

Mobility Assessment: Measuring the soil sorption coefficients (Kd and Koc) of PMPA in diverse soil types to accurately predict its leaching potential and mobility.

-

Degradation Pathway Elucidation: Identifying the specific microbial species and enzymatic pathways involved in the biodegradation of PMPA.

-

Photodegradation Kinetics: Quantifying the rate of photodegradation of PMPA in water and on soil surfaces to assess the importance of this degradation route.

Filling these knowledge gaps is essential for developing robust environmental risk assessments and effective long-term management strategies for sites contaminated with Soman.

References

- 1. benchchem.com [benchchem.com]

- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 3. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The sources, fate, and toxicity of chemical warfare agent degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial degradation of organophosphorus xenobiotics: metabolic pathways and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial degradation of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. researchgate.net [researchgate.net]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 18. oecd.org [oecd.org]

- 19. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 20. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 21. york.ac.uk [york.ac.uk]

- 22. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

A Comprehensive Toxicological Profile and Health Effects of (9-(2-phosphonylmethoxypropyl)adenine) - PMPA (Tenofovir)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(9-(2-phosphonylmethoxypropyl)adenine), commonly known as PMPA or Tenofovir (B777), is a nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the management of Human Immunodeficiency Virus (HIV) infection and chronic Hepatitis B Virus (HBV) infection.[1][2] As a cornerstone of antiretroviral therapy, a thorough understanding of its toxicological profile is paramount for safe and effective use. This technical guide provides a comprehensive overview of the health effects of PMPA, with a focus on its preclinical and clinical toxicological data, mechanisms of toxicity, and associated adverse effects.

Pharmacology and Metabolism

Tenofovir is administered as a prodrug, most commonly as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). These prodrugs enhance oral bioavailability. Once absorbed, they are converted to tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (B83284). Tenofovir diphosphate inhibits the activity of viral reverse transcriptase by competing with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, and by causing DNA chain termination after its incorporation into viral DNA.[3]

Non-Clinical Toxicology

Preclinical toxicology studies in animals have been instrumental in identifying the primary target organs of tenofovir toxicity.

General Toxicity

In animal studies, tenofovir and its prodrug TDF have been shown to cause bone toxicity at exposures greater than or equal to six times those observed in humans.[4] In monkeys, this manifested as osteomalacia, which appeared to be reversible upon dose reduction or discontinuation.[4] In rats and dogs, bone toxicity was observed as reduced bone mineral density.[4]

A 13-week oral administration study of TDF in mice showed no overt toxicity or renal histopathological abnormalities at doses up to 1000 mg/kg.[5] However, liver cytomegaly was observed at the highest dose, which was reversible after cessation of treatment.[5]

Genotoxicity and Carcinogenicity

Standard genotoxicity assays have not revealed a significant genotoxic potential for tenofovir. Long-term carcinogenicity studies in rats and mice have not demonstrated a carcinogenic effect.

Reproductive and Developmental Toxicity

Studies in rats and rabbits have not shown evidence of impaired fertility or harm to the fetus.

Clinical Toxicology and Health Effects

The clinical safety profile of tenofovir has been extensively characterized through numerous clinical trials and post-marketing surveillance. The most significant adverse effects are related to renal and bone toxicity.

Renal Toxicity (Nephrotoxicity)

Tenofovir is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion.[4][6] This active transport into the proximal renal tubular cells can lead to high intracellular concentrations, which is a key factor in its nephrotoxic potential.[6][7]

Mechanisms of Nephrotoxicity

The accumulation of tenofovir in proximal tubular cells is mediated by the human organic anion transporters 1 and 3 (hOAT1 and hOAT3) at the basolateral membrane.[3][6] Efflux into the tubular lumen is mediated by the multidrug resistance-associated protein 4 (MRP-4).[6][7] Interference with these transporters can lead to intracellular accumulation and subsequent toxicity.

The primary mechanism of tenofovir-induced nephrotoxicity is mitochondrial damage.[6][8] Tenofovir can inhibit mitochondrial DNA polymerase γ, leading to mtDNA depletion, impaired oxidative phosphorylation, and cellular dysfunction.[7][9] This results in a clinical presentation of proximal tubulopathy, which can manifest as Fanconi syndrome.[7][8]

Clinical Manifestations

-

Fanconi Syndrome : A generalized dysfunction of the proximal renal tubules characterized by normoglycemic glycosuria, hypophosphatemia, proteinuria, and metabolic acidosis.[3][8]

-

Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD) : Progressive decline in glomerular filtration rate.[8]

Risk Factors

Several factors can increase the risk of tenofovir-induced nephrotoxicity, including:

-

Pre-existing renal impairment[10]

-

Advanced age[10]

-

Low body weight[10]

-

Concomitant use of other nephrotoxic drugs (e.g., NSAIDs, ritonavir-boosted protease inhibitors)[8][10]

-

Comorbidities such as diabetes and hypertension[8]

Bone Toxicity

Long-term tenofovir therapy has been associated with a decrease in bone mineral density (BMD) and an increased risk of fractures.[11][12][13]

Mechanisms of Bone Toxicity

The exact mechanisms are not fully elucidated but are thought to be multifactorial. The renal phosphate (B84403) wasting associated with tenofovir-induced tubulopathy can lead to hypophosphatemia, which in turn can impair bone mineralization and lead to osteomalacia.[3][4] Additionally, direct effects on bone cells have been proposed.

Clinical Manifestations

-

Osteopenia and Osteoporosis : Reduced bone mineral density.[11]

-

Osteomalacia : Softening of the bones.[12]

-

Increased Fracture Risk [12]

Lactic Acidosis and Hepatic Steatosis

A rare but serious adverse effect associated with nucleoside reverse transcriptase inhibitors, including tenofovir, is lactic acidosis, which can occur with or without severe hepatomegaly with steatosis.[12][14] This is a class effect related to mitochondrial toxicity.

Other Adverse Effects

Commonly reported side effects in clinical trials include gastrointestinal disturbances (nausea, diarrhea, vomiting, flatulence), headache, rash, and asthenia.[14]

Quantitative Toxicological Data

| Parameter | Species | Route of Administration | Value | Reference |

| Non-Clinical | ||||

| No Overt Toxicity Level | Mouse | Oral (13 weeks) | < 1000 mg/kg/day (TDF) | [5] |

| Bone Toxicity | Monkey | Oral | ≥ 6-fold human exposure (AUC) | [4] |

| Reduced Bone Mineral Density | Rat, Dog | Oral | ≥ 6-fold human exposure (AUC) | [4] |

| Clinical | ||||

| Serious Adverse Events (SAEs) | Human | Oral | 6% (2% considered related to TDF) | [15] |

| Kidney-related SAEs | Human | Oral | 0.5% | [15] |

| BMD Decrease (vs. placebo) | Human | Oral | -0.6% to -0.91% at 24 weeks | [16] |

Experimental Protocols

Assessment of Renal Function in Clinical Trials

Objective: To monitor and assess the renal safety of tenofovir in patients.

Methodology:

-

Patient Population: HIV-1 infected or HBV infected adults and pediatric patients.

-

Baseline Assessment: Prior to initiation of tenofovir, assess serum creatinine (B1669602), estimated creatinine clearance (eCrCl) using the Cockcroft-Gault formula, urine glucose, and urine protein in all patients. In patients with chronic kidney disease, also assess serum phosphorus.[4]

-

Ongoing Monitoring: During treatment, these parameters should be monitored on a clinically appropriate schedule. More frequent monitoring is recommended for patients with or at risk for renal impairment.

-

Data Analysis: Changes from baseline in serum creatinine, eCrCl, and the incidence of proteinuria and glycosuria are analyzed. Cases of Fanconi syndrome and acute renal failure are documented as serious adverse events.

Signaling Pathways and Experimental Workflows

Mechanism of Tenofovir-Induced Nephrotoxicity

Caption: Cellular transport and mitochondrial toxicity of tenofovir in renal proximal tubule cells.

Experimental Workflow for Genotoxicity Assessment

Caption: Standard workflow for assessing the genotoxic potential of a pharmaceutical compound.

Other Compounds Abbreviated as PMPA

It is important to note that the abbreviation "PMPA" can refer to other chemical entities. The toxicological profiles of these substances are distinct from that of tenofovir.

Perfluoro-2-methoxypropanoic acid (PMPA)

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals.

-

Health Effects : PFAS compounds, including PMPA, are associated with a range of serious health effects, including cancer, endocrine disruption, accelerated puberty, and damage to the liver and immune system.[17] They are persistent in the environment and can accumulate in the human body.[17]

-

Developmental and Reproductive Toxicity : Exposure to PFAS has been linked to low birth weight, thyroid disruption, and harm to the male reproductive system.[18]

Pentamethylphosphoramide (PMPA)

The U.S. Environmental Protection Agency (EPA) has established provisional peer-reviewed toxicity values (PPRTVs) for this substance.[19] It is structurally related to hexamethylphosphoramide (B148902) (HMPA), which is reasonably anticipated to be a human carcinogen.[20][21]

2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)

Safety data for this compound indicate that it can cause skin and serious eye irritation. The intraperitoneal toxic dose low (TDLo) in mice is reported as 150 mg/kg. It is not listed as a carcinogen by the IARC.

Conclusion

PMPA (Tenofovir) is an effective antiviral drug, but its use is associated with potential renal and bone toxicity. A thorough understanding of its toxicological profile, including the mechanisms of toxicity and risk factors, is essential for clinicians to mitigate these risks through appropriate patient monitoring. It is also crucial for researchers and drug development professionals to be aware of the different chemical entities that may be referred to by the abbreviation PMPA to avoid confusion and ensure accurate toxicological assessment.

References

- 1. neuralit.com [neuralit.com]

- 2. Granulesindia – We are committed to excellence and driven by innovation every day. [granulesindia.com]

- 3. Tenofovir-Induced Renal Dysfunction Among HIV-Infected Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]

- 7. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tenofovir-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention - ProQuest [proquest.com]

- 11. Tenofovir Disoproxil Fumarate Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 12. Tenofovir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. drugs.com [drugs.com]

- 15. Four-year analysis of tenofovir finds “favourable safety profile” | aidsmap [aidsmap.com]

- 16. Safety of Oral Tenofovir Disoproxil Fumarate-Based Pre-Exposure Prophylaxis for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ewg.org [ewg.org]

- 18. ewg.org [ewg.org]

- 19. Provisional Peer-Reviewed Toxicity Values for Pentamethylphosphoramide (PMPA) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bioaccumulation Potential of Pinacolyl Methylphosphonic Acid in Ecosystems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pinacolyl methylphosphonic acid (PMPA) is the primary hydrolysis degradation product of the G-series nerve agent soman (B1219632).[1][2][3] Its presence in the environment serves as a key indicator of soman exposure. While PMPA is significantly less toxic than its parent compound, its environmental persistence and potential for bioaccumulation are of concern for long-term ecological health. This guide provides a comprehensive overview of the current knowledge regarding the bioaccumulation potential of PMPA, detailing its physicochemical properties, summarizing quantitative bioaccumulation data, outlining experimental protocols for its study, and exploring potential toxicological mechanisms.

Physicochemical Properties of this compound

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (LogKow). These properties for PMPA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H17O3P | [4] |

| Molecular Weight | 180.18 g/mol | [4] |

| Water Solubility | 13 g/L | [1] |

| LogKow (Octanol-Water Partition Coefficient) | 0.67 - 0.92 | [1] |

| pKa | 2.06 - 2.21 | [1] |

The relatively high water solubility and low LogKow value of PMPA suggest a low potential for bioaccumulation in organisms.[1] Chemicals with high LogKow values (typically >3) are more likely to partition into fatty tissues and thus bioaccumulate.

Bioaccumulation Data

To date, no experimentally determined Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), or Biomagnification Factor (BMF) values for PMPA have been published in peer-reviewed literature. However, studies on zebrafish (Danio rerio) have demonstrated that PMPA can bioaccumulate in tissues, particularly the liver and intestines.

Estimated Bioconcentration Factor (BCF)

Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate the BCF of a chemical based on its physicochemical properties. For ionizable organic compounds like PMPA, the BCF can be estimated from its LogKow and pKa values. Using regression equations developed for organic acids, the estimated LogBCF for PMPA is low, which is consistent with its low LogKow.[5][6] It is important to note that these are estimations and experimental verification is required for a definitive assessment.

Tissue Concentrations in Zebrafish

A study exposed zebrafish to soman, which then metabolized to PMPA in vivo. The concentrations of PMPA in various tissues were measured after one week of exposure.

| Tissue | PMPA Concentration (ng/g) at 0.1 µg/L Soman Exposure | PMPA Concentration (ng/g) at 0.5 µg/L Soman Exposure | Reference |

| Whole Body | 1.21 | 12.52 | [7] |

| Muscle | 1.03 | Not Reported | [7] |

| Liver | 3.98 | Not Reported | [7] |

| Gonad | 2.50 | Not Reported | [7] |

| Intestine | 5.69 | Not Reported | [7] |

| Brain | 2.41 | Not Reported | [7] |

These results demonstrate that PMPA does accumulate in zebrafish tissues, with the highest concentrations found in the intestine and liver.[7] The accumulation in these organs may be due to their role in metabolism and excretion.[7]

Experimental Protocols

This section details the methodologies for key experiments related to the assessment of PMPA bioaccumulation.

Zebrafish Bioaccumulation Study (as per Zong et al., 2023)

This protocol is based on the published study that investigated PMPA bioaccumulation in zebrafish following soman exposure.[7] It is important to note that the study did not strictly adhere to the OECD 305 guideline for bioconcentration testing.[7]

Objective: To determine the tissue-specific bioaccumulation of PMPA in zebrafish after exposure to soman.

Organism: Adult zebrafish (Danio rerio).

Exposure:

-

Test Substance: Soman (due to its rapid in vivo conversion to PMPA).

-

Exposure Concentrations: 0.1 µg/L and 0.5 µg/L of soman in water.

-

Exposure Duration: 1 week.

-

Control Group: A control group of zebrafish held in clean water should be run in parallel.

Sample Collection and Preparation:

-

After the 1-week exposure period, euthanize the zebrafish.

-

Dissect the following tissues: muscle, liver, gonad, intestine, and brain.

-

Record the wet weight of each tissue sample.

-

Homogenize the tissue samples.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Extraction: Extract PMPA from the homogenized tissue using an appropriate solvent, such as a mixture of acetonitrile (B52724) and water.

-

Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.

-

LC Separation: Separate PMPA from other compounds using a C18 reverse-phase column with a mobile phase gradient of water and methanol (B129727) containing a small percentage of formic acid.

-

MS/MS Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of PMPA.

Histopathological Analysis of Zebrafish Tissues

Objective: To assess tissue damage in zebrafish exposed to PMPA.

Procedure:

-

Following exposure to PMPA at various concentrations (e.g., 0, 20, 50, and 100 µg/L) for a specified duration (e.g., 1 week), euthanize the zebrafish.[8]

-

Fix the whole zebrafish or dissected organs (liver and intestine) in a suitable fixative, such as 4% paraformaldehyde or Dietrich's fixative.[9]

-

For adult zebrafish, decalcify the samples using a solution like 5% trichloroacetic acid to soften bones and scales for easier sectioning.[9]

-

Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

-

Clear the samples using an agent like methyl salicylate.[10]

-

Embed the samples in paraffin (B1166041) wax.

-

Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.

-

Mount the sections on microscope slides.

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular structures.

-

Examine the stained sections under a light microscope to identify any histopathological changes, such as inflammation, necrosis, or changes in cell morphology.[11]

Potential Toxicological Mechanisms

While PMPA is not a direct inhibitor of acetylcholinesterase (AChE) like its parent compound soman, organophosphorus compounds, in general, are known to induce cellular stress and can affect various signaling pathways.[4][12]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Exposure to organophosphorus compounds can lead to oxidative stress, which in turn can activate the MAPK signaling pathways.[13] These pathways are crucial in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of specific MAPK cascades (e.g., ERK, JNK, p38) can lead to either cell survival or cell death, depending on the nature and duration of the stress signal.[13]

Conclusion

The available evidence indicates that this compound has a low intrinsic potential for bioaccumulation based on its physicochemical properties. However, experimental data from zebrafish studies demonstrate that it can accumulate in tissues, particularly the liver and intestine, and may cause histopathological effects. The lack of experimentally determined BCF, BAF, and BMF values represents a significant data gap that hinders a comprehensive risk assessment. Future research should focus on conducting standardized bioaccumulation studies to determine these key metrics and further investigate the specific molecular mechanisms of PMPA toxicity. This will provide a more complete understanding of the potential long-term ecological risks associated with the environmental presence of this soman degradation product.

References

- 1. The usefulness of an artificial membrane accumulation index for estimation of the bioconcentration factor of organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 616-52-4 [smolecule.com]

- 5. Methods for estimating the bioconcentration factor of ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recipes and Protocols [ZIRC Public Wiki] [zebrafish.org]

- 10. ZFIN: Zebrafish Book: Histological Methods [zfin.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pinacolyl methylphosphonic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pinacolyl methylphosphonic acid (PMPA), a significant biomarker for exposure to G-series nerve agents. The document details its chemical identity, physicochemical properties, and analytical methodologies for its detection, tailored for professionals in research and development.

Chemical Identification and Molecular Structure

This compound is an organophosphorus compound primarily known as a hydrolysis product and thus a key biomarker for exposure to the nerve agent Soman.[1][2][3] Its unambiguous identification is crucial for forensic and clinical analysis.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 616-52-4 .[1][2][3][4]

Molecular Structure:

The structure of this compound consists of a central phosphorus atom bonded to a methyl group, a hydroxyl group, an oxygen atom with a double bond, and a pinacolyl group.[4]

-

IUPAC Name: (3,3-dimethylbutan-2-yloxy)(methyl)phosphinic acid[3][4]

-

InChI: InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9)[4]

-

InChI Key: BLALDUPQYCGKAG-UHFFFAOYSA-N[4]

-

SMILES: CC(C(C)(C)C)OP(=O)(C)O[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 180.18 g/mol | [1][4][5] |

| Density | 1.032 g/mL at 25 °C | [4][6] |

| Boiling Point | 96-106 °C at 8 mmHg | [4][6] |

| pKa (strongest acidic) | 2.06 - 2.21 | [4] |

| Physical Form | Oily liquid | [6] |

| Color | Colorless | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |

Significance as a Biomarker

This compound is not a naturally occurring compound in the human body.[7] Its presence is a definitive indicator of exposure to the chemical warfare agent Soman.[2] Soman rapidly hydrolyzes in the environment and in the body to form PMPA, making the detection of PMPA a critical tool in verifying exposure, even when the parent agent is no longer detectable.[4]

References

- 1. scbt.com [scbt.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Buy this compound | 616-52-4 [smolecule.com]

- 5. This compound | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PINACOLYL METHYLPHOSPHONATE | 616-52-4 [chemicalbook.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0256558) [hmdb.ca]

An In-depth Technical Guide on the Solubility and Stability of Pinacolyl Methylphosphonic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Pinacolyl methylphosphonic acid (PMPA). PMPA is the primary and stable hydrolysis product of the G-series nerve agent Soman (B1219632) (GD), making its characterization crucial for toxicological studies, environmental monitoring, and the development of medical countermeasures.[1] Understanding its behavior in aqueous systems is fundamental for assessing its environmental fate, persistence, and bioaccumulation potential.[2]

Aqueous Solubility of this compound (PMPA)

The solubility of a compound in an aqueous medium is a critical parameter that influences its bioavailability and environmental distribution. PMPA, being a polar organophosphorus compound, exhibits moderate solubility in water.

Quantitative Solubility Data

Published data indicates a specific solubility value for PMPA in water. This information is essential for preparing saturated solutions for experimental use and for predicting its concentration in aquatic environments following the degradation of Soman.

| Parameter | Value | Units | Conditions |

| Water Solubility | 13 | g/L | Standard |

Note: While a specific temperature was not cited with this value, solubility tests are typically conducted under standard laboratory conditions (e.g., 20-25°C).

Experimental Protocol for Aqueous Solubility Determination (OECD 105, Flask Method)

The following protocol outlines a detailed methodology for determining the aqueous solubility of PMPA, adapted from the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility"). The Flask Method is appropriate for substances with solubilities above 10⁻² g/L.

1.2.1 Principle A supersaturated solution of PMPA in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of PMPA in the aqueous phase is determined by a suitable analytical method.

1.2.2 Materials and Apparatus

-

This compound (PMPA), analytical standard grade

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Constant temperature water bath or incubator

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Centrifuge capable of temperature control

-

Syringes and membrane filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][3]

-

Volumetric glassware

1.2.3 Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Add an amount of PMPA in excess of its expected solubility to several flasks containing known volumes of water.

-

Equilibration: Stopper the flasks and place them in a constant temperature bath set to the desired temperature (e.g., 20°C ± 0.5°C). Agitate the flasks using a magnetic stirrer at a constant speed that ensures the suspension of the solid but avoids the formation of a vortex. The equilibration time, determined from the preliminary test, is typically 24 to 48 hours.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation. To ensure complete separation of undissolved PMPA, the samples are then centrifuged at the same temperature.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous phase) using a syringe. Immediately filter the aliquot through a membrane filter to remove any remaining microparticles.

-

Analysis: Determine the concentration of PMPA in the filtrate using a validated analytical method, such as HPLC-MS or GC-MS.[1][3] Due to the high polarity and low volatility of PMPA, direct analysis may require derivatization for GC-MS.[1]

-

Replicates: The determination should be performed on at least three replicate flasks. The final solubility is reported as the mean of the replicate measurements.

Visualization: Solubility Determination Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]

Pinacolyl Methylphosphonic Acid: An In-depth Technical Guide on its Core Relationship to Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacolyl methylphosphonic acid (PMPA) is a key organophosphorus compound primarily recognized as the principal hydrolysis product and definitive biomarker of exposure to the G-series nerve agent, Soman (B1219632) (GD). This technical guide provides a comprehensive overview of PMPA, detailing its chemical properties, its toxicological profile in relation to Soman and other organophosphorus compounds, and its formation through detoxification pathways. The document outlines detailed experimental protocols for the analysis of PMPA in biological matrices and presents quantitative data to facilitate comparative analysis. Furthermore, this guide employs visualizations to illustrate the chemical relationships, biochemical pathways, and experimental workflows central to the study of PMPA and its parent compounds.

Introduction

Organophosphorus compounds (OPCs) represent a broad class of chemicals with diverse applications, ranging from pesticides and flame retardants to highly toxic chemical warfare agents. Among the most notorious OPCs are the nerve agents, which exert their acute toxicity through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Soman (O-Pinacolyl methylphosphonofluoridate) is a particularly potent G-series nerve agent. The detection and verification of exposure to Soman are paramount for both medical treatment and forensic investigation. This compound (PMPA) is the primary and stable hydrolysis product of Soman, both in the environment and within biological systems.[1] Consequently, the detection of PMPA serves as a reliable biomarker for retrospective confirmation of Soman exposure.[] This guide delves into the intricate relationship between PMPA and other organophosphorus compounds, with a focus on its formation, detection, and toxicological significance.

Chemical and Physical Properties of PMPA

PMPA is a phosphonic acid characterized by a methyl group and a pinacolyl group attached to the phosphorus atom. Its chemical structure confers properties that are critical to its role as a biomarker, including its stability in biological and environmental matrices.

| Property | Value | Reference |

| Chemical Formula | C7H17O3P | [3] |

| Molecular Weight | 180.18 g/mol | [3] |

| CAS Number | 616-52-4 | [3] |

| Appearance | Not specified, but expected to be a solid or viscous liquid | |

| Boiling Point | 96-106 °C at 8 mmHg | [3] |

| Density | 1.032 g/mL at 25 °C | [3] |

| Flash Point | 74 °C (closed cup) | [3] |

Relationship to Soman and Other Organophosphorus Compounds

The primary significance of PMPA lies in its direct lineage from the nerve agent Soman. The hydrolysis of Soman, both environmentally and metabolically, leads to the formation of PMPA. This relationship is central to its use as a biomarker.

Hydrolysis of Soman to PMPA

Soman is susceptible to hydrolysis, a reaction that cleaves the phosphorus-fluorine (P-F) bond, resulting in the formation of PMPA and hydrofluoric acid. This process is a key detoxification pathway.[1] The rate of Soman hydrolysis is influenced by pH and temperature.[4] In general, hydrolysis is faster under alkaline conditions.[5] The half-life of Soman in water at pH 6.65 and 20°C is approximately 45 hours.[1]

Caption: Hydrolysis of the nerve agent Soman yields PMPA and hydrofluoric acid.

Comparative Hydrolysis of G-Series Nerve Agents

Other G-series nerve agents also undergo hydrolysis to form their corresponding alkyl methylphosphonic acids. These primary degradation products can further hydrolyze to the common and highly stable end-product, methylphosphonic acid (MPA).[5]

| Nerve Agent | Primary Hydrolysis Product | Chemical Formula of Product |

| Sarin (GB) | Isopropyl methylphosphonic acid (IMPA) | C4H11O3P |

| Soman (GD) | This compound (PMPA) | C7H17O3P |

| Tabun (GA) | Ethyl dimethylphosphoramidic acid (EDPA) | C4H12N2O2P |

| Cyclosarin (GF) | Cyclohexyl methylphosphonic acid (CMPA) | C7H15O3P |

Caption: G-series nerve agents hydrolyze to specific alkyl methylphosphonic acids, which then degrade to MPA.

Toxicology of PMPA and Related Compounds

A critical aspect of PMPA is its significantly lower toxicity compared to its parent compound, Soman. The hydrolysis of Soman to PMPA is a detoxification process.

| Compound | Toxicity Data | Species | Route | Reference |

| Soman (GD) | LD50: 20-165 µg/kg | Rabbit, Guinea Pig, Mouse | Subcutaneous | [6] |

| This compound (PMPA) | Relatively non-toxic; Severe irritant | Not specified | Not specified | [1][7] |

| Isopropyl Methylphosphonic Acid (IMPA) | Acute Oral LD50: 5620 mg/kg | Mouse | Oral | [8] |

| Methylphosphonic Acid (MPA) | No chronic, subchronic, developmental, or reproductive toxicity studies by oral route located. | Not applicable | Not applicable | [9] |

Biochemical Mechanisms

Acetylcholinesterase Inhibition by Soman

Soman, like other nerve agents, exerts its toxic effects by inhibiting acetylcholinesterase (AChE). It does so by covalently binding to the serine residue in the active site of the enzyme, forming a phosphonylated adduct. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[10]

The "Aging" Process

The Soman-AChE adduct can undergo a process called "aging," which involves the cleavage of the pinacolyl group from the phosphorus atom.[11][12][13][14] This dealkylation results in a negatively charged phosphonate (B1237965) that is highly resistant to reactivation by standard oxime antidotes, rendering the inhibition essentially irreversible.[11][12][13][14] The rapid aging of the Soman-AChE complex is a key factor in the high toxicity of Soman.

Caption: Soman inhibits AChE, which can then undergo aging to an irreversible state.

Detoxification of Soman

The primary in vivo detoxification pathway for Soman is hydrolysis to PMPA, a reaction catalyzed by enzymes such as carboxylesterases and phosphotriesterases.[15][16][17][18][19] These enzymes are found in various tissues, including the liver and plasma. This enzymatic breakdown of Soman into the much less toxic PMPA is a critical protective mechanism.

Experimental Protocols

The detection and quantification of PMPA in biological samples are crucial for confirming Soman exposure. Due to the non-volatile nature of PMPA, derivatization is typically required for analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Solid-Phase Extraction (SPE) of PMPA from Urine

This protocol outlines a general procedure for the extraction of PMPA from a urine matrix.

-

Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Bond Elut Certify) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through the cartridge.[20]

-

Sample Loading: Acidify the urine sample (e.g., 5 mL) to a pH of approximately 3.5-4.0 with acetic acid.[21] Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 50:50 v/v) to remove interferences.

-

Elution: Elute the PMPA from the cartridge with 3 mL of a suitable solvent, such as a mixture of methanol and ammonium (B1175870) hydroxide.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[22]

-

Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent for derivatization.

Caption: A generalized workflow for the solid-phase extraction of PMPA from a urine sample.

Derivatization of PMPA for GC-MS Analysis

This protocol describes a common derivatization method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Reagent Preparation: Prepare a solution of BSTFA with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine (B92270).[23]

-

Reaction: To the dried sample extract, add 50 µL of pyridine and 500 µL of the BSTFA with 10% TMCS reagent.[24]

-

Incubation: Seal the reaction vial and heat at 90°C for 150 minutes to ensure complete derivatization.[24]

-

Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Analysis of Derivatized PMPA

The following are typical parameters for the GC-MS analysis of silylated PMPA.

| Parameter | Setting |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Mode | Scan or Selected Ion Monitoring (SIM) |

Conclusion